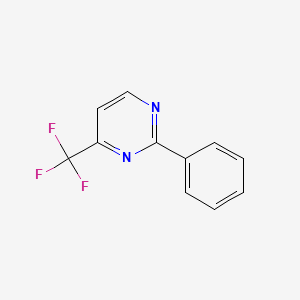![molecular formula C11H15NO2 B1652648 N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine CAS No. 154782-57-7](/img/structure/B1652648.png)
N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine
Vue d'ensemble
Description
N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine, commonly known as MDEH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDEH is a hydroxylamine derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of MDEH involves its ability to interact with reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory enzymes. MDEH has been shown to directly scavenge ROS, preventing oxidative damage to cells and tissues. Additionally, MDEH inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MDEH has been shown to have various biochemical and physiological effects in cellular and animal models. These effects include reducing oxidative stress, inhibiting inflammation, and improving mitochondrial function. MDEH has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDEH in lab experiments is its ability to scavenge free radicals and inhibit inflammation, making it a useful tool in studying oxidative stress and inflammation-related diseases. However, one limitation of using MDEH is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MDEH. One area of interest is its potential use as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MDEH may have applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the safety and efficacy of MDEH in these applications.
In conclusion, MDEH is a promising compound for scientific research due to its unique biochemical and physiological effects. Its potential therapeutic applications in various fields make it an interesting candidate for future studies. However, further research is needed to fully understand the mechanisms of action and potential limitations of MDEH.
Applications De Recherche Scientifique
MDEH has been studied for its potential therapeutic applications in various scientific fields. One area of research includes its use as an antioxidant and anti-inflammatory agent. MDEH has been shown to scavenge free radicals, reduce oxidative stress, and inhibit inflammation in cellular and animal models.
Propriétés
IUPAC Name |
(NZ)-N-[1-(4-methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(9(3)12-13)6-8(2)11(7)14-4/h5-6,13H,1-4H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQATXUULLFQLL-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)/C(=N\O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735215 | |
| Record name | N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154782-57-7 | |
| Record name | N-[(1Z)-1-(4-Methoxy-3,5-dimethylphenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



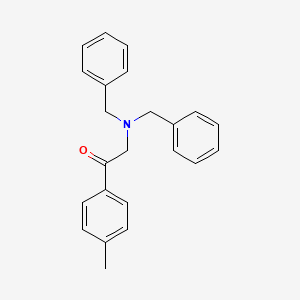
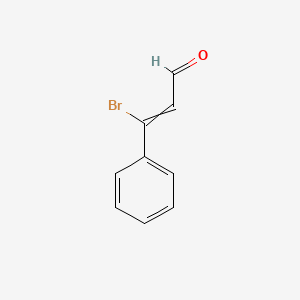
![2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane](/img/structure/B1652567.png)
![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-methyl-5-(2-thienyl)-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B1652576.png)
![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(4-nitrophenyl)-](/img/structure/B1652577.png)
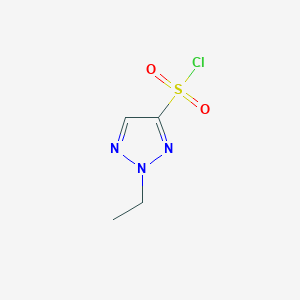
![1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B1652579.png)
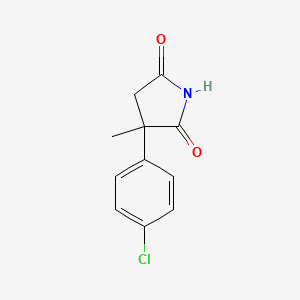
![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)
